molecular formula C10H15ClN2O2 B2953085 2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide CAS No. 2411309-99-2

2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2953085
CAS No.: 2411309-99-2
M. Wt: 230.69
InChI Key: IPOZQMZBGCKBJD-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chloroacetamide moiety linked to a propyl chain, which is further connected to a 3,5-dimethyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The 3,5-dimethyl-1,2-oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable propyl halide reacts with the oxazole ring in the presence of a base.

    Formation of the Chloroacetamide Moiety: The final step involves the reaction of the propyl-substituted oxazole with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.

    Oxidation: Products may include oxidized derivatives of the oxazole ring or the propyl chain.

    Reduction: Reduced forms of the oxazole ring or the chloroacetamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be employed in studies investigating its biological activity, including antimicrobial, antifungal, or anticancer properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific structure-activity relationship (SAR) studies conducted.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but with a different aromatic ring.

    2-Chloro-N,N-dimethylacetamide: Lacks the oxazole ring and has different substituents on the amide nitrogen.

    3-Dimethylamino-1-propyl chloride hydrochloride: Contains a propyl chain and a chloro group but differs in the functional groups attached.

Uniqueness

2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide is unique due to the presence of the 3,5-dimethyl-1,2-oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-8(12-9(14)5-11)10-6(2)13-15-7(10)3/h8H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOZQMZBGCKBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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